5-Nitro-2-(3-phenylpropoxy)benzaldehyde
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Overview
Description
5-Nitro-2-(3-phenylpropoxy)benzaldehyde is an organic compound with the molecular formula C16H15NO4 and a molecular weight of 285.29 g/mol . This compound is characterized by the presence of a nitro group, a phenylpropoxy group, and an aldehyde group attached to a benzene ring. It is used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-2-(3-phenylpropoxy)benzaldehyde can be achieved through a multi-step process involving the nitration of 2-(3-phenylpropoxy)benzaldehyde. The general synthetic route involves:
Nitration Reaction: The starting material, 2-(3-phenylpropoxy)benzaldehyde, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the rate of nitration and to avoid over-nitration.
Purification: The crude product is purified using recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions
5-Nitro-2-(3-phenylpropoxy)benzaldehyde undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, tin(II) chloride in hydrochloric acid.
Oxidation: Potassium permanganate in alkaline medium, chromium trioxide in acetic acid.
Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
Reduction: 5-Amino-2-(3-phenylpropoxy)benzaldehyde.
Oxidation: 5-Nitro-2-(3-phenylpropoxy)benzoic acid.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
5-Nitro-2-(3-phenylpropoxy)benzaldehyde has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in the study of enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Nitro-2-(3-phenylpropoxy)benzaldehyde involves its interaction with specific molecular targets and pathways. For example, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The aldehyde group can form covalent bonds with nucleophilic sites in proteins, affecting their function .
Comparison with Similar Compounds
Similar Compounds
- 5-Nitro-2-(3-phenylpropoxy)pyridine
- 5-Nitro-2-(3-phenylpropoxy)aniline
- 5-Nitro-2-(3-phenylpropoxy)phenol
Comparison
Compared to similar compounds, 5-Nitro-2-(3-phenylpropoxy)benzaldehyde is unique due to the presence of both a nitro group and an aldehyde group on the benzene ring. This combination of functional groups allows it to participate in a wider range of chemical reactions and makes it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C16H15NO4 |
---|---|
Molecular Weight |
285.29 g/mol |
IUPAC Name |
5-nitro-2-(3-phenylpropoxy)benzaldehyde |
InChI |
InChI=1S/C16H15NO4/c18-12-14-11-15(17(19)20)8-9-16(14)21-10-4-7-13-5-2-1-3-6-13/h1-3,5-6,8-9,11-12H,4,7,10H2 |
InChI Key |
FYLRUBWUMSPCRS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCOC2=C(C=C(C=C2)[N+](=O)[O-])C=O |
Origin of Product |
United States |
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